![molecular formula C22H27Cl2NO2 B13972084 Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-16-2](/img/structure/B13972084.png)
Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorambucil can be synthesized through a multi-step process involving the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride . The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the bis(2-chloroethyl)amino group . The final product is purified through recrystallization or chromatography to obtain high purity Chlorambucil .
Industrial Production Methods
Industrial production of Chlorambucil involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions . The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Chlorambucil undergoes several types of chemical reactions, including:
Oxidation: Chlorambucil can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the chloroethyl groups.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Modified derivatives with reduced chloroethyl groups.
Substitution: Substituted products with different functional groups.
Aplicaciones Científicas De Investigación
Chlorambucil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Primarily used in chemotherapy for treating chronic lymphocytic leukemia and malignant lymphomas.
Industry: Employed in the development of new pharmaceuticals and chemical research.
Mecanismo De Acción
Chlorambucil exerts its effects through alkylation of DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The primary molecular targets are the guanine bases in DNA . The pathways involved include the induction of apoptosis and inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Ifosfamide: Similar to Cyclophosphamide but with different pharmacokinetics.
Uniqueness of Chlorambucil
Chlorambucil is unique due to its relatively lower toxicity compared to other nitrogen mustards . It is also known for its oral bioavailability, making it convenient for patient administration .
Propiedades
Número CAS |
77063-16-2 |
|---|---|
Fórmula molecular |
C22H27Cl2NO2 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2-phenylethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C22H27Cl2NO2/c23-14-16-25(17-15-24)21-11-9-20(10-12-21)7-4-8-22(26)27-18-13-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2 |
Clave InChI |
KOUAMUDOBHPDIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
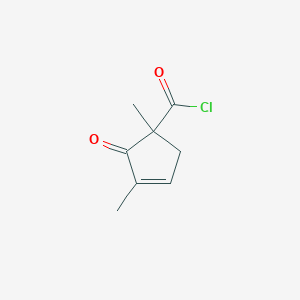
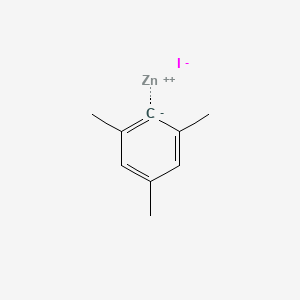
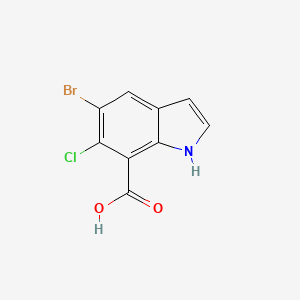
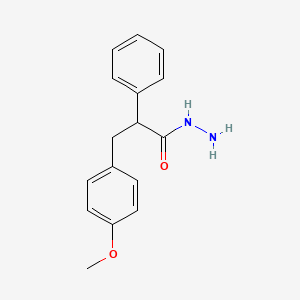
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
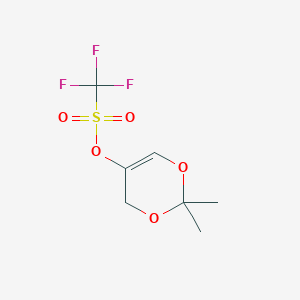
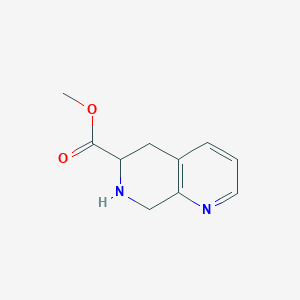
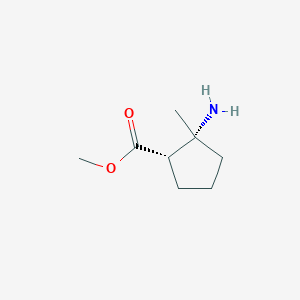
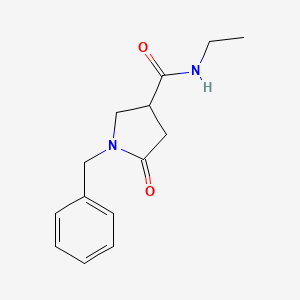
![9-(dibenzo[b,d]thiophen-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B13972059.png)
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
